molecular formula C30H18O12 B12842312 8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Cat. No.: B12842312
M. Wt: 570.5 g/mol
InChI Key: XXYZWVBUFOJKQS-UHFFFAOYSA-N
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Description

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups and chromenone structures, is of significant interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxyl radicals or through enzymatic hydroxylation.

    Coupling Reactions: Coupling of different chromenone units through C-C bond formation reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone structure to chromanol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions include various hydroxylated, methoxylated, or otherwise functionalized derivatives of the original compound.

Scientific Research Applications

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.

    Signal Transduction Modulation: Modulates signaling pathways such as NF-κB and MAPK, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is unique due to its specific hydroxylation pattern and the presence of multiple chromenone units, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

Molecular Formula

C30H18O12

Molecular Weight

570.5 g/mol

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H18O12/c31-13-6-18(34)27-24(7-13)41-10-15(29(27)40)12-3-14(28(39)22(38)5-12)25-19(35)8-20(36)26-21(37)9-23(42-30(25)26)11-1-2-16(32)17(33)4-11/h1-10,31-36,38-39H

InChI Key

XXYZWVBUFOJKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C(=CC(=C4)C5=COC6=CC(=CC(=C6C5=O)O)O)O)O)O)O

Origin of Product

United States

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